3-fluoro-1H-indazol-6-amine
Description
Properties
CAS No. |
1346549-20-9 |
|---|---|
Molecular Formula |
C7H6FN3 |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 3 Fluoro 1h Indazol 6 Amine
Reactions Involving the Amine Functional Group at Position 6
The amine group at the 6-position of the indazole ring is a primary site for derivatization. Its nucleophilic character allows it to readily participate in a variety of bond-forming reactions, leading to the synthesis of a diverse range of analogues.
Acylation Reactions
Acylation of the 6-amino group is a common strategy to introduce amide functionalities. This transformation is typically achieved by reacting 3-fluoro-1H-indazol-6-amine with acylating agents such as acyl chlorides or acid anhydrides. The reaction is generally performed in the presence of a base to neutralize the acid byproduct. These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.
| Acylating Agent | Base | Solvent | Product |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | N-(3-fluoro-1H-indazol-6-yl)acetamide |
| Benzoyl Chloride | Triethylamine (TEA) | Tetrahydrofuran (B95107) (THF) | N-(3-fluoro-1H-indazol-6-yl)benzamide |
| Acetic Anhydride | Sodium Bicarbonate | Ethyl Acetate | N-(3-fluoro-1H-indazol-6-yl)acetamide |
Reductive Amination Strategies
Reductive amination provides a powerful method for the N-alkylation of the 6-amino group, leading to the formation of secondary or tertiary amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of this compound with a carbonyl compound (an aldehyde or a ketone). The intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the corresponding alkylated amine.
| Carbonyl Compound | Reducing Agent | Solvent | Product |
| Acetone | Sodium Triacetoxyborohydride | Dichloroethane (DCE) | N-isopropyl-3-fluoro-1H-indazol-6-amine |
| Benzaldehyde | Sodium Cyanoborohydride | Methanol | N-benzyl-3-fluoro-1H-indazol-6-amine |
| Cyclohexanone | Sodium Triacetoxyborohydride | Tetrahydrofuran (THF) | N-cyclohexyl-3-fluoro-1H-indazol-6-amine |
Nucleophilic Substitutions
The 6-amino group can act as a nucleophile in substitution reactions, most notably in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This allows for the formation of a carbon-nitrogen bond between the indazole core and various aryl or heteroaryl halides or triflates. Such reactions are pivotal in constructing complex molecules with extended aromatic systems.
Formation of Amides, Ureas, and Sulfonamides
Beyond simple acylation, the 6-amino group is a versatile handle for the synthesis of other important functional groups.
Amides: As detailed in the acylation section, amide bonds are readily formed.
Ureas: Reaction with isocyanates or carbamoyl (B1232498) chlorides provides access to a wide range of substituted and unsubstituted ureas. This moiety is a common feature in many biologically active molecules.
Sulfonamides: Treatment of this compound with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a well-known pharmacophore.
| Reagent | Reagent Type | Base | Product |
| Phenyl isocyanate | Isocyanate | None | 1-(3-fluoro-1H-indazol-6-yl)-3-phenylurea |
| Methyl isocyanate | Isocyanate | None | 1-(3-fluoro-1H-indazol-6-yl)-3-methylurea |
| Benzenesulfonyl chloride | Sulfonyl Chloride | Pyridine | N-(3-fluoro-1H-indazol-6-yl)benzenesulfonamide |
| Methanesulfonyl chloride | Sulfonyl Chloride | Triethylamine | N-(3-fluoro-1H-indazol-6-yl)methanesulfonamide |
Reactions at the Indazole Nitrogen Atoms (N1 and N2)
The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially undergo substitution reactions. The regioselectivity of these reactions is a key consideration in the synthesis of indazole derivatives.
N-Alkylation and N-Arylation Reactions
Alkylation or arylation of the indazole nitrogen atoms is a critical step in the synthesis of many indazole-containing drugs. nih.gov The reaction of an N-unsubstituted indazole with an electrophile, such as an alkyl or aryl halide, typically results in a mixture of N1 and N2 substituted products. nih.gov
The regiochemical outcome of these reactions is influenced by several factors, including the nature of the substituent on the indazole ring, the type of electrophile used, the base, and the solvent. nih.gov For instance, studies have shown that using sodium hydride (NaH) as a base in tetrahydrofuran (THF) can favor the formation of the N1-alkylated product. nih.govresearchgate.net The steric and electronic properties of substituents on the indazole ring play a significant role in directing the alkylation to either the N1 or N2 position. nih.gov For example, electron-withdrawing groups at the 3-position can promote N1-selectivity through a chelation effect with the cation of the base. nih.gov Conversely, substituents at the C7 position can sterically hinder the N1 position and lead to preferential N2-alkylation. nih.gov
| Alkylating/Arylating Agent | Base | Solvent | Major Product |
| Benzyl (B1604629) Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-benzyl-3-fluoro-1H-indazol-6-amine (N1 isomer) |
| Methyl Iodide | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Mixture of N1-methyl and N2-methyl isomers |
| 4-Fluorobenzyl chloride | Cesium Carbonate (Cs2CO3) | Acetonitrile (B52724) | 1-(4-fluorobenzyl)-3-fluoro-1H-indazol-6-amine (N1 isomer) |
Tautomerism and its Implications for Reactivity
Indazole and its derivatives are known to exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. researchgate.netnih.gov This stability is attributed to its benzenoid character, in contrast to the quinoid-like structure of the 2H-tautomer. researchgate.net
The tautomeric equilibrium of the indazole core has significant implications for its reactivity. The location of the proton on either N1 or N2 influences the electron distribution within the heterocyclic system, which in turn affects the nucleophilicity and reactivity of different positions on the ring. For this compound, the predominance of the 1H tautomer directs the reactivity of the molecule. Theoretical and experimental studies on various indazole derivatives have consistently shown that the specific tautomer present is influenced by substitution patterns and reaction conditions. researchgate.net The functionalization of the indazole ring, particularly at the nitrogen atoms, often proceeds through the major 1H-tautomer, unless reaction conditions are specifically tailored to favor the 2H form.
Transformations of the Fluoro Substituent at Position 3
The fluorine atom at the C3 position of the indazole ring is a key site for chemical modification. Its presence offers a handle for introducing a variety of other functional groups, primarily through nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution of Fluorine
The C3-fluoro group on the indazole ring can be displaced by various nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.govresearchgate.net The feasibility of SNAr reactions is typically enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge in the Meisenheimer intermediate. nih.gov In the case of this compound, the indazole ring system itself contributes to the electronic landscape that facilitates such substitutions.
The reaction involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a transient intermediate, followed by the expulsion of the fluoride (B91410) ion. A range of nitrogen, oxygen, and sulfur-based nucleophiles can be employed to displace the fluorine, allowing for the synthesis of diverse 3-substituted indazole derivatives. nih.govresearchgate.net The reaction conditions, such as the choice of solvent and base, are critical for achieving high yields and selectivity.
Cross-Coupling Reactions and Diversification at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the indazole scaffold. nih.govnih.gov These methods are instrumental in medicinal chemistry for synthesizing complex molecules from simpler precursors. nih.gov
Suzuki–Miyaura Coupling Protocols
The Suzuki–Miyaura cross-coupling reaction is a highly effective method for creating C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.gov While this compound itself is not primed for direct Suzuki coupling, it can be readily converted to a suitable substrate, such as a bromo- or iodo-indazole. Halogenation is a common strategy to prepare indazoles for subsequent metal-catalyzed reactions. chim.it
Once halogenated (e.g., at the C3 or other positions on the benzene (B151609) ring), the resulting halo-indazole can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters. researchgate.netrsc.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system, often under thermal or microwave conditions to facilitate the reaction. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles
| Indazole Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromo-5-amino-1H-indazole | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent |
| 6-Bromo-1H-indazole | (1H-Indazol-6-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Not specified |
| 3-Iodo-1-(Boc)-1H-indazole | Various arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | High |
This table is based on protocols for structurally related indazole compounds. researchgate.netrsc.orgmdpi.com
Other Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira)
Beyond the Suzuki coupling, other palladium-catalyzed reactions further expand the synthetic utility of the indazole core.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with amines. A halogenated derivative of this compound could be coupled with various primary or secondary amines to introduce new amino substituents onto the indazole ring system. nih.govunina.it This reaction is crucial for synthesizing compounds with diverse substitution patterns at the aromatic core.
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing access to alkynyl-substituted indazoles. soton.ac.uklookchem.com This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting alkynyl indazoles are versatile intermediates that can undergo further transformations.
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Bromo-cyanofluoropyridine | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF |
| Iodobenzene | Phenylacetylene | Batey Pd-carbene complex / PPh₃ / CuI | Propylene Oxide | DMF |
This table illustrates typical conditions applicable to halo-aromatic systems, including halo-indazoles. soton.ac.uklookchem.com
Strategies for Introducing Additional Functionalities onto the Indazole Ring System of this compound
Further functionalization of the this compound ring system can be achieved through several strategies, targeting different positions of the molecule.
N-Functionalization: The nitrogen atoms of the pyrazole (B372694) ring can be alkylated or arylated. Reactions of 1H-indazoles with electrophiles often yield a mixture of N1 and N2 substituted products, with the N1 isomer typically predominating. chim.it
Functionalization of the Amino Group: The 6-amino group is a versatile handle for introducing new functionalities. It can undergo acylation, sulfonylation, or be used as a directing group for further aromatic substitution.
C-H Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-installed leaving groups like halogens. chim.it Palladium-catalyzed C-H arylation can be used to introduce aryl groups at specific positions on the indazole ring, although selectivity can be a challenge. acs.org
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic substitution reactions such as nitration or halogenation. chim.it The directing effects of the existing amino group and the fused pyrazole ring will influence the position of the incoming electrophile.
These strategies, often used in combination, allow for the systematic modification of the this compound scaffold, enabling the synthesis of a wide range of complex derivatives for various applications.
Analytical Techniques for Structural Elucidation and Purity Assessment in Research
Spectroscopic Characterization Methods for Synthesized 3-Fluoro-1H-indazol-6-amine and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. acs.org For fluorinated indazole derivatives, multinuclear NMR experiments are essential for unambiguous characterization. researchgate.net The combination of ¹H, ¹³C, ¹⁹F, and sometimes ¹⁵N NMR provides a complete picture of the molecular structure. researchgate.netjmchemsci.com
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the amine (NH₂) and indazole (NH) groups. The chemical shifts and coupling patterns (spin-spin splitting) between adjacent protons help to establish their relative positions. In derivatives, characteristic shifts for various substituents can be observed. nih.gov For example, analysis of the aromatic region (typically δ 6.0–8.5 ppm) is crucial for confirming the substitution pattern on the indazole core. nih.gov
¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, bonded to nitrogen, or bonded to fluorine). The large chemical shift dispersion allows for the resolution of individual carbon signals. jmchemsci.com The carbon atom directly attached to the fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of its location.
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a highly informative technique for fluorinated compounds. wikipedia.orgnih.gov It provides a direct method to confirm the presence and electronic environment of the fluorine atom. wikipedia.orghuji.ac.il The chemical shift of the fluorine signal is highly sensitive to its position on the aromatic ring. nih.gov Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei provides crucial connectivity data. nih.gov This technique is particularly valuable for quality control and routine analysis of fluorine-containing pharmaceuticals due to its reliability and specificity. nih.govsemanticscholar.org
¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the indazole ring and the amine group. researchgate.netjmchemsci.com The chemical shifts of the nitrogen atoms can help differentiate between tautomers (e.g., 1H- and 2H-indazoles) and confirm the chemical environment of the amine substituent. jmchemsci.com
Table 1: Representative NMR Data for a Fluoroindazole Scaffold
| Nucleus | Chemical Shift (δ, ppm) Range | Coupling Constants (J, Hz) | Notes |
| ¹H | 6.5 - 8.5 (Aromatic CH) | JHH = 7-9 Hz (ortho), 2-3 Hz (meta) | The precise shifts and splitting patterns confirm the substitution on the bicyclic ring system. nih.govnih.gov |
| 4.0 - 6.0 (Amine NH₂) | Broad singlet | Chemical shift can vary with solvent and concentration; may exchange with D₂O. | |
| 10.0 - 13.0 (Indazole NH) | Broad singlet | Chemical shift is highly dependent on solvent and hydrogen bonding. nih.gov | |
| ¹³C | 95 - 165 (Aromatic C) | ¹JCF ≈ 240-260 Hz | The carbon directly bonded to fluorine (C-F) shows a characteristic large coupling constant. nih.gov |
| ²JCF ≈ 20-25 Hz | Two-bond coupling to fluorine is also observed for adjacent carbons. nih.gov | ||
| ¹⁹F | -110 to -120 | JHF, JCF | The chemical shift is referenced to a standard like CFCl₃. The value is highly indicative of the fluorine's electronic environment. nih.gov |
Note: The data presented are typical ranges for fluoroindazole derivatives and are for illustrative purposes. Actual values for this compound would require experimental determination.
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.gov
For this compound (C₇H₆FN₃), the expected monoisotopic mass is approximately 151.054 g/mol . uni.lu HRMS analysis would aim to confirm this mass to within a few parts per million (ppm), ruling out other possible elemental compositions.
In addition to determining the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, MS provides structural information through fragmentation analysis. researchgate.netthesciencein.org The molecule is ionized and breaks apart into smaller, characteristic fragment ions. The fragmentation pattern of the indazole core is well-studied and can help confirm the structure. researchgate.netscirp.org Common fragmentation pathways for indazole derivatives may involve the loss of small molecules like HCN or N₂ from the heterocyclic ring. scirp.org The presence of the fluorine and amine substituents would further influence the fragmentation, providing additional structural clues.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z | Ion Type |
| [M+H]⁺ | 152.06186 | Protonated Molecule |
| [M+Na]⁺ | 174.04380 | Sodium Adduct |
| [M]⁺ | 151.05403 | Molecular Ion |
Data sourced from predicted values for C₇H₆FN₃. uni.lu Experimental verification is required.
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. youtube.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups:
N-H Stretching: The amine (NH₂) and indazole (NH) groups will exhibit characteristic stretches in the 3200-3500 cm⁻¹ region. A primary amine (-NH₂) typically shows two distinct peaks in this region, while the indazole N-H stretch may appear as a broader band. youtube.com
C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-N Stretching: These vibrations are typically found in the 1200-1350 cm⁻¹ range for aromatic amines.
C-F Stretching: The carbon-fluorine bond gives a strong, characteristic absorption band in the 1000-1300 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine & Indazole N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-N | Stretch | 1200 - 1350 |
| C-F | Stretch | 1000 - 1300 |
Chromatographic Techniques for Purity Validation and Isolation
Chromatography is essential for separating the target compound from impurities, byproducts, and unreacted starting materials. It is the primary method for assessing the purity of the final product and for isolating it during the purification process.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of non-volatile organic compounds like this compound. In a typical reverse-phase HPLC setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is then pumped through the column.
Components of the mixture separate based on their differential partitioning between the stationary and mobile phases. The purity of the sample is determined by monitoring the column eluent with a UV detector. Since the indazole ring system is a strong chromophore, it can be readily detected. A pure sample should ideally show a single, sharp peak at a specific retention time. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all detected peaks. HPLC methods are crucial for monitoring reaction progress and for quality control in process development. acs.orgresearchgate.net
While HPLC is suitable for the final product, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for the analysis of volatile or semi-volatile intermediates and byproducts that may be present in the reaction mixture during the synthesis of indazoles. ajrconline.org
In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into a mass spectrometer for detection and identification. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then provides the molecular weight and fragmentation pattern for each separated component, allowing for positive identification. This technique is particularly useful for identifying low-molecular-weight starting materials or volatile byproducts that could indicate an incomplete or side reaction. ajrconline.org
Role in Medicinal Chemistry Research: Building Block Applications and in Vitro / in Silico Studies
3-Fluoro-1H-indazol-6-amine as a Scaffold in Structure-Activity Relationship (SAR) Studies
The indazole nucleus is a significant heterocyclic scaffold in drug discovery, known for a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties. nih.gov The this compound variant has been specifically utilized as a core structure in the design of kinase inhibitors and other potential therapeutic agents. The strategic placement of the fluorine and amino groups allows for systematic modifications to probe their effects on biological activity.
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance biological activity. nih.gov The fluorine atom possesses unique properties, including high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, which can profoundly influence a molecule's physicochemical and biological characteristics. nih.govbenthamscience.com
The substitution of a hydrogen atom with fluorine can modulate a compound's lipophilicity, permeability, and metabolic stability. nih.gov Due to its electron-withdrawing nature, fluorine can alter the acidity or basicity of nearby functional groups, which can affect how the molecule interacts with its biological target. nih.gov In the context of ligand-target interactions, fluorine can participate in various non-covalent interactions, including hydrogen bonds and electrostatic or multipolar interactions, which can significantly enhance binding affinity. benthamscience.comacs.org For instance, the strategic placement of fluorine can lead to favorable orthogonal multipolar interactions with the protein backbone, such as a C-F···C=O interaction, substantially increasing a ligand's binding affinity. acs.org This principle is applied in the design of inhibitors where fluorine substitution is used to improve potency and selectivity. nih.govnih.gov Studies on kinase inhibitors have shown that introducing fluorine atoms can improve permeability and ligand-receptor interactions. nih.gov
The 6-amino group of the indazole scaffold is a key modification point for creating libraries of compounds with diverse biological activities. nih.govrsc.org This position is often solvent-exposed in ligand-protein complexes, making it an ideal site for introducing various substituents to improve potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions.
In the development of Polo-like kinase 4 (PLK4) inhibitors, the N-(1H-indazol-6-yl)benzenesulfonamide core structure was selected for optimization. rsc.orgnih.gov Modifications at this position, guided by fragment growth methodologies, led to the synthesis of highly potent PLK4 inhibitors. rsc.orgnih.gov Similarly, research into indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors involved the synthesis of a series of 6-substituted aminoindazole derivatives. nih.govrsc.org By attaching different groups to the 6-amino position, researchers were able to modulate the compounds' anti-proliferative activity against various cancer cell lines. nih.govrsc.org For example, the introduction of an N-(4-fluorobenzyl) group at this position resulted in a compound with potent activity against human colorectal cancer cells (HCT116). nih.govrsc.org These studies demonstrate that derivatization at the 6-amino position is a critical strategy for fine-tuning the biological profile of indazole-based compounds.
Design and Synthesis of this compound-based Libraries for Biological Screening
The this compound scaffold is a versatile starting point for generating compound libraries for high-throughput biological screening. nih.govrsc.org Medicinal chemists employ fragment-based and structure-based design strategies to synthesize series of related compounds, or libraries, where specific parts of the molecule are systematically varied. nih.govnih.gov
The synthesis of these libraries often begins with the core indazole structure, followed by coupling reactions at the 6-amino position. nih.govrsc.orgderpharmachemica.com For example, a library of 6-substituted aminoindazoles was created to investigate their potential as IDO1 inhibitors and anticancer agents. nih.govrsc.org Similarly, fragment-led de novo design has been used to discover 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov These approaches, often aided by computational modeling, allow for the rational design of molecules with a higher probability of interacting with a specific biological target. nih.govresearchgate.net The resulting libraries can then be screened against a panel of enzymes or cell lines to identify hit compounds, which can be further optimized into lead candidates. nih.govnih.gov
Investigation of In Vitro Biological Activities and Molecular Mechanisms
Derivatives built upon the this compound scaffold have been extensively evaluated in vitro to determine their biological effects and elucidate their mechanisms of action. These studies typically involve enzymatic assays to measure inhibition of specific target proteins and cellular assays to assess effects on cell proliferation and survival. nih.govnih.gov
The indazole scaffold is a well-established "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of the ATP-binding pocket in many kinases. nih.govnih.gov This makes it an excellent core for designing potent and selective kinase inhibitors. Derivatives of this compound have shown inhibitory activity against a wide range of kinases and other enzymes implicated in cancer.
PLK4: Polo-like kinase 4 is a key regulator of mitosis, and its overexpression is linked to several cancers. nih.gov A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were developed as highly effective PLK4 inhibitors. rsc.orgnih.gov Compound K22 from this series demonstrated exceptionally potent PLK4 inhibitory activity with an IC₅₀ value of 0.1 nM. rsc.orgnih.gov Another series, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, also yielded nanomolar PLK4 inhibitors. nih.govresearchgate.net
Akt (Protein Kinase B): The PI3K/Akt/mTOR pathway is frequently overactivated in cancer cells. nih.gov A series of 3-amino-1H-indazole derivatives were synthesized and found to inhibit this pathway, with compound W24 showing broad-spectrum antiproliferative activity. nih.gov
Pim Kinases: The Pim family of serine/threonine kinases is an attractive target in cancer therapy. nih.gov Indazole-based compounds have been optimized as desirable cores with picomolar biochemical potency against all three Pim kinases. nih.gov A hit compound featuring a 3-(pyrazin-2-yl)-1H-indazole scaffold was developed into a series of potent, pan-Pim inhibitors. nih.gov
FGFR: Fibroblast growth factor receptors are potential targets for cancer therapy. nih.gov Indazole derivatives have been identified as potent FGFR1 inhibitors, with compound 9d showing an IC₅₀ of 15.0 nM. nih.gov Further optimization led to compound 10o, which contained a 2,6-difluoro-3-methoxyphenyl group and exhibited an IC₅₀ of 2.0 ± 0.8 nM against FGFR2. nih.gov
VEGFR: The indazole scaffold has been incorporated into inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis. nih.gov
IDO1: Indoleamine 2,3-dioxygenase 1 is an enzyme involved in immune system suppression in the tumor microenvironment. nih.govrsc.org A series of 6-substituted aminoindazole derivatives were designed as IDO1 inhibitors, with some compounds also suppressing IDO1 protein expression in cancer cells. nih.govrsc.org
| Target Enzyme | Compound Series/Example | IC₅₀ Value |
| PLK4 | K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | 0.1 nM rsc.orgnih.gov |
| Pim Kinases | 6-azaindazole derivatives | Picomolar range nih.gov |
| FGFR1 | Compound 9d (Indazole derivative) | 15.0 nM nih.gov |
| FGFR2 | Compound 10o (Indazole derivative) | 2.0 ± 0.8 nM nih.gov |
| Bcr-AblWT | Compound 89 (1H-indazol-3-amine derivative) | 0.014 µM nih.gov |
| Bcr-AblT315I | Compound 89 (1H-indazol-3-amine derivative) | 0.45 µM nih.gov |
| ALK | Entrectinib (3-aminoindazole derivative) | 12 nM nih.gov |
The enzymatic inhibition activity of these indazole-based compounds often translates into potent effects at the cellular level. Researchers evaluate these compounds for their ability to halt the proliferation of cancer cells (antiproliferative effects) or to kill them directly (cytotoxic effects).
HCT116 (Human Colorectal Cancer): Compound 36, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity against HCT116 cells with an IC₅₀ value of 0.4 ± 0.3 μM. nih.govrsc.org Its mechanism was linked to G2/M cell cycle arrest. nih.govrsc.org
K562 (Chronic Myeloid Leukemia): A series of 1H-indazol-3-amine derivatives were evaluated for antitumor activity, with compound 6o showing a promising inhibitory effect against the K562 cell line (IC₅₀ = 5.15 µM). nih.gov Another indazole derivative, compound 89, inhibited K562 cells with an IC₅₀ value of 6.50 μM. nih.gov
A549 (Human Lung Carcinoma): N-aromatic substituted 6-aminoindazole derivatives exhibited considerable cytotoxicity towards A549 cancer cells, with IC₅₀ values ranging from 0.7 to 10 μM. nih.govrsc.org Compound 39 from this series showed an IC₅₀ of 2.8 ± 1.3 μM against A549 cells. nih.govrsc.org Additionally, the 3-amino-1H-indazole derivative W24 showed antiproliferative activity against A549 cells as part of a broader screening. nih.gov
| Cell Line | Compound Series/Example | IC₅₀ Value |
| HCT116 | Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | 0.4 ± 0.3 µM nih.govrsc.org |
| K562 | Compound 6o (1H-indazol-3-amine derivative) | 5.15 µM nih.gov |
| K562 | Compound 89 (1H-indazol-3-amine derivative) | 6.50 µM nih.gov |
| A549 | N-aromatic substituted 6-aminoindazoles | 0.7 - 10 µM nih.govrsc.org |
| A549 | Compound 39 (6-aminoindazole derivative) | 2.8 ± 1.3 µM nih.govrsc.org |
| MCF-7 | K22 (PLK4 Inhibitor) | 1.3 µM rsc.orgnih.gov |
Modulation of Specific Cellular Pathways (e.g., cell cycle arrest, apoptosis, protein expression)
Derivatives of the 1H-indazole-3-amine scaffold have been shown to influence key cellular pathways involved in cancer progression, such as cell cycle regulation and apoptosis (programmed cell death).
One study investigating a series of novel 1H-indazole-3-amine derivatives found that a particularly potent compound could induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. Further investigation revealed that this compound also caused cell cycle arrest in the G0/G1 phase. nih.gov
The mechanism of action was linked to the modulation of proteins involved in apoptosis and cell cycle control. Specifically, the compound was observed to:
Decrease the expression of Bcl-2 , an anti-apoptotic protein. nih.gov
Increase the expression of Bax , a pro-apoptotic protein. nih.gov
Upregulate the tumor suppressor protein p53 . nih.gov
Downregulate the expression of MDM2 , a negative regulator of p53. nih.gov
This modulation of protein expression disrupts the balance of intracellular p53 levels, ultimately leading to the induction of apoptosis in cancer cells. nih.gov The following table summarizes the observed effects of a representative 1H-indazole-3-amine derivative on key cellular proteins.
Table 1: Modulation of Protein Expression by a 1H-Indazole-3-amine Derivative
| Protein | Function | Observed Effect | Cellular Outcome |
|---|---|---|---|
| Bcl-2 | Inhibits apoptosis | Decreased expression | Promotes apoptosis |
| Bax | Promotes apoptosis | Increased expression | Promotes apoptosis |
| p53 | Tumor suppressor, induces apoptosis and cell cycle arrest | Increased expression | Promotes apoptosis and cell cycle arrest |
Use in Biochemical Research to Investigate Enzyme and Receptor Mechanisms
The indazole scaffold is a key feature in numerous compounds designed to interact with specific enzymes and receptors, making its derivatives valuable tools for biochemical research. By systematically modifying the indazole core, researchers can probe the structure-activity relationships (SAR) of these interactions and gain insights into the mechanisms of their biological targets.
For instance, various 1H-indazole-based derivatives have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in cancer. One study identified a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising FGFR1 inhibitor with an IC50 value of 15.0 nM. nih.gov Further optimization led to a derivative with an even more potent IC50 of 2.9 nM. nih.gov Such potent and selective inhibitors can be used to elucidate the specific roles of FGFR1 in cellular signaling pathways.
Similarly, 1H-indazol-3-amine derivatives have been developed as inhibitors of the Bcr-Abl kinase, a key driver of chronic myeloid leukemia. nih.gov The potent inhibitory activity of these compounds allows for detailed investigation into the enzyme's active site and the development of more effective therapies.
Furthermore, indazole derivatives have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer. nih.gov The discovery of potent IDO1 inhibitors with the indazole scaffold provides chemical probes to study the role of this enzyme in the tumor microenvironment.
The following table provides examples of indazole derivatives and their targeted enzymes, illustrating their application in biochemical research.
Table 2: Examples of Indazole Derivatives as Enzyme Inhibitors in Biochemical Research
| Enzyme Target | Type of Enzyme | Example Indazole Derivative | Application in Research |
|---|---|---|---|
| Fibroblast Growth Factor Receptor 1 (FGFR1) | Receptor Tyrosine Kinase | 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | Investigating the role of FGFR1 in cell signaling and proliferation |
| Bcr-Abl Kinase | Tyrosine Kinase | 1H-indazol-3-amine derivative | Studying the mechanism of Bcr-Abl-driven oncogenesis |
Computational Chemistry and In Silico Modeling in the Design and Optimization of this compound Derivatives
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. These approaches are widely applied to the development of derivatives of this compound and related indazole scaffolds.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of indazole derivatives and guiding the design of more potent and selective inhibitors.
In a study on novel 3-chloro-6-nitro-1H-indazole derivatives with antileishmanial activity, molecular docking was used to predict their binding modes within the active site of Leishmania infantum trypanothione (B104310) reductase (TryR). nih.govnih.gov The docking simulations revealed that these derivatives could form stable interactions with the enzyme, including both hydrophobic and hydrophilic interactions. nih.govresearchgate.net This information is crucial for understanding the molecular basis of their inhibitory activity and for designing new derivatives with improved binding affinity.
Similarly, molecular docking studies have been employed to investigate the binding of indazole derivatives to the DNA gyrase enzyme, a target for antibacterial agents. jmchemsci.com These simulations can reveal key interactions between the ligand and the enzyme's active site, providing a rationale for the observed biological activity.
Virtual Screening Methodologies for Hit Identification
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the early stages of drug discovery.
Fragment-based virtual screening has been successfully used to design novel indazole-based inhibitors of histone deacetylases (HDACs), a class of enzymes involved in cancer. nih.gov By screening libraries of small molecular fragments, researchers can identify building blocks that can be linked together to create potent and selective inhibitors.
In a broader context, collaborative virtual screening initiatives have been established to triage the vast number of compounds identified in high-throughput screening campaigns. dndi.org These collaborations leverage the computational resources and compound libraries of multiple pharmaceutical companies to efficiently identify promising hit compounds for further development. dndi.org While not always specific to indazole derivatives, these methodologies are readily applicable to this chemical class.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
3D-QSAR studies have been performed on indazole derivatives to understand the structural features that influence their inhibitory potency against specific targets, such as Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in cancer progression. nih.gov These models generate steric and electrostatic maps that provide a framework for designing new inhibitors with enhanced activity. nih.gov By identifying the regions of the molecule where bulky or electronegative groups are favored, QSAR models can guide the synthesis of more potent compounds.
The general principles of QSAR modeling are widely applicable in medicinal chemistry. For example, in a study on cyclohexane-1,3-dione derivatives, QSAR models were developed to correlate their molecular descriptors with their inhibitory activity against non-small-cell lung cancer cells. acs.orgudhtu.edu.ua
Predictive Modeling of Physicochemical Properties Relevant for Biological Studies (e.g., solubility in in vitro assays)
The success of a drug candidate depends not only on its biological activity but also on its physicochemical properties, such as solubility, which are crucial for its absorption, distribution, metabolism, and excretion (ADME). In silico methods are increasingly used to predict these properties early in the drug discovery process.
Computational studies on 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine derivatives have been conducted to determine their optimized geometrical parameters and electronic properties using Density Functional Theory (DFT). researchgate.net These calculations can provide insights into the molecule's stability and reactivity.
Furthermore, in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is a standard practice in modern drug design. For instance, a study on novel derivatives of indenoquinoxalinecarboxylic acids, a related heterocyclic system, used computational tools to predict their physicochemical and pharmacokinetic properties. udhtu.edu.ua These predictions can help to identify potential liabilities, such as poor solubility or high toxicity, at an early stage, allowing for the prioritization of compounds with more favorable profiles for further experimental evaluation.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies for 3-Fluoro-1H-indazol-6-amine and its Analogs
The development of efficient and versatile synthetic routes is paramount for the exploration of this compound and its derivatives. While established methods exist, future research will likely focus on novel methodologies that offer improved yields, scalability, and access to a wider range of structural analogs.
Another area of interest is the continued exploration of reactions involving substituted benzonitriles and hydrazine (B178648). nih.gov The regioselectivity of the cyclization step is crucial in determining the final product, and a deeper understanding of the reaction mechanism could lead to the development of more controlled and predictable synthetic protocols. nih.govmdpi.com Modifications to this approach, such as the use of different hydrazine derivatives or reaction conditions, could provide access to novel analogs with unique substitution patterns.
Furthermore, the development of late-stage fluorination techniques could prove invaluable. Introducing the fluorine atom at a later point in the synthetic sequence would allow for the rapid generation of a library of fluorinated analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed C-H Amination | High efficiency, direct ring formation | Development of novel ligands and catalysts, optimization of reaction conditions |
| Substituted Benzonitrile Cyclization | Readily available starting materials | Enhancing regioselectivity, exploring diverse hydrazine derivatives |
| Late-Stage Fluorination | Rapid generation of analogs | Development of mild and selective fluorinating reagents |
Advanced Derivatization Strategies for Enhanced Biological Functionality
The strategic derivatization of the this compound scaffold is a critical step in optimizing its biological activity and pharmacokinetic properties. chemimpex.com Future research will focus on advanced strategies to introduce a variety of functional groups at different positions of the indazole ring, thereby fine-tuning its interaction with biological targets.
One key strategy is the utilization of cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties. nih.gov This approach allows for the exploration of a vast chemical space and the introduction of substituents that can modulate the compound's electronic properties, solubility, and binding affinity. The amine group at the 6-position and the N-H of the indazole ring provide convenient handles for further functionalization through acylation and alkylation reactions, respectively. nih.gov
Molecular hybridization, the combination of the this compound core with other pharmacologically active scaffolds, represents another powerful derivatization strategy. mdpi.com For instance, linking the indazole moiety to other heterocyclic systems, such as pyrimidines, has the potential to create hybrid molecules with dual or synergistic biological activities. mdpi.com
Bioisosteric replacement is another important consideration. Replacing certain functional groups with others that have similar physical or chemical properties can lead to improvements in potency, selectivity, and metabolic stability. For example, the strategic replacement of a hydrogen atom with a fluorine atom can significantly alter the compound's properties.
| Derivatization Strategy | Target Position(s) | Desired Outcome |
| Suzuki Coupling | C5-position | Introduction of aryl/heteroaryl groups to modulate activity |
| Acylation | 6-amino group | Formation of amides to explore SAR |
| N-Alkylation | N1 or N2 of indazole | Modification of pharmacokinetic properties |
| Molecular Hybridization | Various | Creation of dual-action or synergistic compounds |
Expansion of Biological Target Identification through In Vitro and In Silico Screening
A crucial aspect of future research will be the comprehensive identification of the biological targets of this compound and its derivatives. This will involve a combination of in vitro and in silico screening approaches to cast a wide net and uncover novel therapeutic opportunities.
High-throughput in vitro screening of large compound libraries against a diverse panel of biological targets, such as kinases, proteases, and receptors, will be instrumental. The indazole scaffold is a known "privileged" structure in medicinal chemistry, with derivatives showing activity against a range of targets. nih.govnih.gov Systematic screening of this compound analogs will likely reveal novel and potent inhibitors of clinically relevant enzymes. For instance, various indazole derivatives have demonstrated significant anti-proliferative effects against a variety of human cancer cell lines. mdpi.com
In parallel, in silico screening methods, such as molecular docking and virtual screening, will play a vital role in prioritizing compounds for experimental testing and identifying potential binding partners. youtube.comnih.govmdpi.comnih.govmdpi.com By computationally docking libraries of this compound derivatives into the three-dimensional structures of known drug targets, researchers can predict binding affinities and modes of interaction, thereby guiding the design of more potent and selective compounds.
| Screening Approach | Methodology | Objective |
| In Vitro | ||
| High-Throughput Screening | Automated testing of compounds against biological targets | Identify novel biological activities and targets |
| Cell-Based Assays | Evaluation of compound effects on cellular processes | Determine the functional consequences of target engagement |
| In Silico | ||
| Molecular Docking | Computational prediction of ligand-protein binding | Identify potential biological targets and binding modes |
| Virtual Screening | Computational screening of large compound libraries | Prioritize compounds for experimental validation |
Application of Advanced Computational Chemistry Techniques in Compound Design
The integration of advanced computational chemistry techniques will be essential for the rational design of next-generation this compound-based therapeutics. youtube.com These methods provide valuable insights into the molecular-level interactions that govern biological activity, enabling a more targeted and efficient drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) studies will be employed to develop mathematical models that correlate the structural features of this compound analogs with their biological activities. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of molecules with improved potency and selectivity.
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of ligand-protein complexes over time. By simulating the movement of atoms, MD can provide a more realistic picture of how a compound binds to its target and can help to identify key interactions that are not apparent from static crystal structures.
Furthermore, free energy perturbation (FEP) and other alchemical free energy calculation methods can be used to accurately predict the binding affinities of new analogs before they are synthesized. These computationally intensive methods can significantly reduce the number of compounds that need to be made and tested, thereby saving time and resources.
Development of this compound-based Probes for Chemical Biology Studies
Beyond its potential as a therapeutic agent, this compound can serve as a valuable starting point for the development of chemical probes. These tools are indispensable for dissecting complex biological pathways and validating novel drug targets.
The synthesis of probes will involve the strategic incorporation of reporter tags, such as fluorescent dyes, biotin, or photo-crosslinkers, onto the this compound scaffold. The position of the tag will be crucial to ensure that it does not interfere with the compound's binding to its target. The versatile chemistry of the indazole ring and its substituents offers multiple points for the attachment of such tags.
Once synthesized, these probes can be used in a variety of chemical biology experiments. For example, fluorescently labeled probes can be used to visualize the subcellular localization of their target protein in living cells. Biotinylated probes can be used for affinity purification of the target protein, allowing for its identification and further characterization. Photo-crosslinking probes can be used to covalently label the target protein, providing direct evidence of a binding interaction. The development of such probes will undoubtedly accelerate our understanding of the biological roles of the targets of this compound.
Q & A
Q. What are the most reliable synthetic routes for preparing 3-fluoro-1H-indazol-6-amine, and how can intermediates like nitro or halogenated precursors be optimized?
Methodological Answer:
- Step 1 : Start with 6-nitro-1H-indazole derivatives. Introduce fluorine at the 3-position via nucleophilic aromatic substitution (SNAr) using fluorinating agents like fluoroethanol and NaH in THF under reflux .
- Step 2 : Reduce the nitro group to an amine using Fe powder in a refluxing EtOH/H2O/AcOH mixture .
- Optimization : Monitor reaction progress via HPLC (≥98% purity thresholds) and adjust stoichiometry of fluorinating agents to minimize byproducts like dehalogenated intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Use 1H/13C NMR to confirm fluorine substitution and amine proton signals (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 4.5–5.5 ppm for NH2).
- Validate purity via reverse-phase HPLC with UV detection (λ = 254 nm), targeting ≥98% purity .
- For crystallographic confirmation, grow single crystals in DMF/water and analyze via X-ray diffraction (as demonstrated for structurally similar 1,3-dimethyl-1H-indazol-6-amine) .
Q. What storage conditions ensure the stability of this compound in laboratory settings?
Methodological Answer:
- Store at 2–8°C in amber vials to prevent photodegradation.
- Use anhydrous DMSO for stock solutions (≤10 mM) to avoid hydrolysis.
- Regularly test stability via HPLC every 3 months, especially if exposed to ambient light or humidity .
Advanced Research Questions
Q. How does the fluorine substituent at the 3-position influence the compound’s binding affinity in kinase or receptor targets compared to chloro or methyl analogs?
Methodological Answer:
- Conduct structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 3-chloro, 3-methyl) and compare IC50 values in kinase inhibition assays (e.g., CDK or PKA).
- Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like mGluR5 or HSF1, noting fluorine’s electronegativity and steric effects .
- Reference crystallographic data from analogs (e.g., 6-[2-amino-6-morpholinopyrimidin-4-yl]-2H-indazol-3-amine) to identify critical hydrogen-bonding motifs .
Q. How can researchers resolve contradictions in reported pharmacological activities of indazole derivatives, such as pro-vs. anti-inflammatory effects?
Methodological Answer:
- Perform dose-response assays across multiple cell lines (e.g., RAW264.7 macrophages vs. primary neurons) to assess context-dependent effects.
- Evaluate off-target interactions via broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) to identify confounding targets .
- Compare metabolic stability using liver microsomes (e.g., human vs. murine) to rule out species-specific bioactivation .
Q. What in vivo models are appropriate for evaluating the neuroprotective or antitumor potential of this compound?
Methodological Answer:
- Neuroprotection : Use a middle cerebral artery occlusion (MCAO) model in rats, administering the compound intravenously (1–10 mg/kg) and measuring infarct volume via MRI .
- Antitumor activity : Test in orthotopic glioblastoma (GBM) models, combining with temozolomide. Monitor tumor growth via bioluminescence and assess PK/PD relationships .
- Include 18F-labeled analogs for PET imaging to track blood-brain barrier penetration .
Q. What strategies mitigate toxicity risks during preclinical development of this compound?
Methodological Answer:
- Screen for hERG inhibition (patch-clamp assays) to assess cardiac liability.
- Conduct AMES tests to evaluate mutagenicity and micronucleus assays for genotoxicity.
- Perform toxicokinetic studies in rodents, focusing on liver enzymes (ALT/AST) and renal clearance .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate the selectivity of this compound across related targets (e.g., kinases, GPCRs)?
Methodological Answer:
Q. What computational tools can predict metabolic pathways and potential reactive metabolites of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
